molecular formula C19H20N2O5S B2434770 1-(3-methoxyphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 878428-61-6

1-(3-methoxyphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No.: B2434770
CAS No.: 878428-61-6
M. Wt: 388.44
InChI Key: XLZSILFVGCCMMV-UHFFFAOYSA-N
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Description

1-(3-methoxyphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a useful research compound. Its molecular formula is C19H20N2O5S and its molecular weight is 388.44. The purity is usually 95%.
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Biological Activity

The compound 1-(3-methoxyphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a member of the thienoimidazole family, characterized by its unique structural features that contribute to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Structural Characteristics

The compound features a thienoimidazole core with methoxyphenyl substituents, which are known to enhance biological activity through various mechanisms. The presence of these substituents may influence the compound's interaction with biological targets, enhancing its pharmacological profile.

Structural Feature Description
Core StructureThienoimidazole
Substituents3-Methoxyphenyl and 4-Methoxyphenyl groups

Biological Activity Overview

Research has indicated that compounds with similar thienoimidazole structures exhibit a range of biological activities, including:

  • Anticancer Activity : Several studies have shown that thienoimidazole derivatives can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Compounds in this class have demonstrated efficacy against various bacterial strains and viruses.
  • Neuroprotective Effects : Some derivatives are being studied for their potential to protect neuronal cells from oxidative stress.

Anticancer Activity

A study published in ACS Omega highlighted the anticancer potential of thienoimidazole derivatives. The research identified that certain analogs exhibited significant cytotoxicity against cancer cell lines, with IC50 values ranging from 10μM10\mu M to 30μM30\mu M depending on the specific derivative tested .

Antimicrobial Properties

Research documented in MDPI indicated that thienoimidazole compounds could effectively inhibit the growth of pathogenic bacteria and viruses. For example, one derivative showed an EC50 value of 58.7μg/mL58.7\mu g/mL against the tobacco mosaic virus (TMV), demonstrating promising antiviral activity .

Neuroprotective Effects

In another study focusing on neuroprotection, compounds similar to 1-(3-methoxyphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one were shown to reduce neuronal cell death in models of oxidative stress. The protective effects were attributed to the modulation of antioxidant pathways .

The mechanisms underlying the biological activities of this compound may involve:

  • Inhibition of Enzymatic Activity : Many thienoimidazoles act as enzyme inhibitors, affecting pathways critical for cancer cell survival.
  • Interaction with Receptors : These compounds may interact with various cellular receptors, influencing signaling pathways involved in cell proliferation and apoptosis.
  • Oxidative Stress Modulation : By enhancing antioxidant defenses, these compounds can mitigate oxidative damage in cells.

Properties

IUPAC Name

3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-25-15-8-6-13(7-9-15)20-17-11-27(23,24)12-18(17)21(19(20)22)14-4-3-5-16(10-14)26-2/h3-10,17-18H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZSILFVGCCMMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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